-Chloro-6-(4-methylphenyl)pyridazine is an organic compound belonging to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The specific compound 3-Chloro-6-(4-methylphenyl)pyridazine has a chlorine atom attached at position 3 and a 4-methylphenyl group (a methyl group attached to a phenyl ring) at position 6 of the pyridazine ring.
Scientific literature describes various methods for synthesizing 3-Chloro-6-(4-methylphenyl)pyridazine. One common method involves the condensation reaction of 3,6-dichloropyridazine with 4-methylaniline [].
Research has explored potential applications of 3-Chloro-6-(4-methylphenyl)pyridazine in various fields, including:
3-Chloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine class, characterized by its molecular formula and a molecular weight of 204.66 g/mol. Its structure features a chlorinated pyridazine ring substituted with a para-methylphenyl group, which contributes to its unique chemical properties and biological activities. The compound's InChI key is QOJGTOZTPGJHAU-UHFFFAOYSA-N, and it is recognized for its solid-state form and potential applications in organic synthesis and medicinal chemistry .
There is no current information regarding the mechanism of action of 3-Chloro-6-(4-methylphenyl)pyridazine.
The analysis presented here is limited due to the scarcity of information on 3-Chloro-6-(4-methylphenyl)pyridazine.
Future research directions could involve:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that pyridazine derivatives, including 3-Chloro-6-(4-methylphenyl)pyridazine, exhibit notable biological activities. These compounds have been studied for their potential pharmacological effects, including:
The specific biological activity of 3-Chloro-6-(4-methylphenyl)pyridazine remains an area of ongoing research, particularly regarding its interaction with biological targets.
The synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine can be accomplished through several methods:
These methods illustrate the synthetic flexibility available for producing this compound.
3-Chloro-6-(4-methylphenyl)pyridazine finds utility in various fields:
Several compounds share structural similarities with 3-Chloro-6-(4-methylphenyl)pyridazine, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-6-methylpyridazine | Methyl group instead of para-methylphenyl | Simpler structure; fewer steric interactions |
| 3-Chloro-6-(4-fluorophenyl)pyridazine | Fluorine substituent | Potentially different electronic properties |
| 3-Chloro-6-(4-methylphenoxy)pyridazine | Ether functional group | Different reactivity due to oxygen presence |
These comparisons highlight the uniqueness of 3-Chloro-6-(4-methylphenyl)pyridazine in terms of its specific substituents and potential applications in various fields. Each compound's distinct functional groups influence their reactivity and biological activity, making them suitable for different applications in research and industry .
3-Chloro-6-(4-methylphenyl)pyridazine represents a substituted pyridazine derivative characterized by a six-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2 [1] [2]. The compound's molecular formula is C11H9ClN2, with a molecular weight of 204.65 g/mol [1] [3] [4]. The structure features a chlorine atom substituted at position 3 of the pyridazine ring and a 4-methylphenyl group (para-tolyl group) attached at position 6 [1] [2].
The molecular structure can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl [2]. The compound exhibits a planar aromatic system with extended conjugation between the pyridazine ring and the phenyl substituent. The InChI key for this compound is MCDSGZGKYCPLMT-UHFFFAOYSA-N [1] [2] [3], providing a unique identifier for database searches and chemical informatics applications.
The systematic IUPAC name for this compound is 3-chloro-6-(4-methylphenyl)pyridazine [3] [4]. Alternative names include pyridazine, 3-chloro-6-(4-methylphenyl)- and 3-chloro-6-(p-tolyl)pyridazine. The compound has been assigned CAS Registry Number 2165-06-2 [4].
From a classification perspective, 3-chloro-6-(4-methylphenyl)pyridazine belongs to the pyridazine class of heterocyclic compounds. Pyridazines are aromatic, heterocyclic, organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms [5]. They are classified as 1,2-diazines and represent one of three possible diazine isomers, along with pyrimidine (1,3-diazine) and pyrazine (1,4-diazine) [5].
The pyridazine heterocycle is characterized by unique physicochemical properties including weak basicity, a high dipole moment that enables π-π stacking interactions, and robust dual hydrogen-bonding capacity [6]. These properties distinguish pyridazines from other azine heterocycles and contribute to their potential applications in pharmaceutical and materials science.
Structural characterization of 3-chloro-6-(4-methylphenyl)pyridazine employs multiple complementary analytical techniques. The compound has been characterized using elemental analysis and various spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [7].
The molecular structure determination relies on a combination of one-dimensional and two-dimensional NMR spectroscopic methods. These include 1H-1H gradient double quantum filtered correlation spectroscopy (gDQCOSY), 1H-13C gradient heteronuclear multiple quantum coherence (gHMQC), 1H-13C gradient heteronuclear multiple bond correlation (gHMBC), and 1H-15N CIGAR-HMBC experiments [8]. Such comprehensive NMR analysis provides detailed information about connectivity patterns and spatial relationships within the molecule.
Crystallographic analysis represents another crucial structural characterization technique for pyridazine derivatives. X-ray diffraction studies provide precise molecular parameters including bond lengths, bond angles, and crystal packing arrangements [9] [10]. For pyridazine compounds, crystallographic analysis has revealed important structural features such as planar conformations and π-π stacking interactions with characteristic interplanar spacings of approximately 3.4 Å [11] [12].
3-Chloro-6-(4-methylphenyl)pyridazine can exist in various isomeric forms depending on the substitution patterns on both the pyridazine ring and the phenyl substituent. The parent compound represents the 1,2-diazine regioisomer, with nitrogen atoms at positions 1 and 2 of the six-membered ring [5]. This configuration distinguishes it from the corresponding pyrimidine (1,3-diazine) and pyrazine (1,4-diazine) isomers.
Regarding the phenyl substituent, the 4-methylphenyl group (para-tolyl) can be compared to its positional isomers, including the 2-methylphenyl (ortho-tolyl) and 3-methylphenyl (meta-tolyl) derivatives [13] [14]. Each positional isomer exhibits distinct physical and chemical properties due to different steric and electronic effects of the methyl group relative to the pyridazine attachment point.
The chlorine substitution at position 3 of the pyridazine ring also creates opportunities for regioisomerism. Alternative substitution patterns, such as 4-chloro or 5-chloro derivatives, would result in different electronic distributions and reactivity profiles. The localization of electron density in pyridazine rings has been demonstrated through crystallographic studies, which show alternating bond lengths characteristic of aromatic systems with strongly localized double bonds [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-chloro-6-(4-methylphenyl)pyridazine through analysis of 1H, 13C, and 15N chemical shifts [8]. The 1H NMR spectrum exhibits characteristic signals for the aromatic protons of both the pyridazine and phenyl rings, with the methyl group appearing as a distinctive singlet.
For pyridazine derivatives, the chemical shifts of ring carbons in 13C NMR spectroscopy are particularly diagnostic [16]. The C-3 and C-6 positions, which bear the chlorine and 4-methylphenyl substituents respectively, show characteristic downfield shifts due to the electronic effects of these substituents. The C-4 and C-5 positions of the pyridazine ring typically exhibit chemical shifts in the range of 120-140 ppm [16].
The 15N NMR analysis provides additional structural confirmation, with the two nitrogen atoms of the pyridazine ring exhibiting distinct chemical shifts due to their different electronic environments [8]. Advanced two-dimensional NMR techniques, including heteronuclear multiple bond correlation experiments, enable the unambiguous assignment of all carbon and nitrogen resonances [8].
Mass spectrometry serves as a powerful tool for molecular weight determination and structural elucidation of 3-chloro-6-(4-methylphenyl)pyridazine. The molecular ion peak appears at m/z 204.65, corresponding to the molecular weight of the compound [1] [3]. The isotope pattern shows the characteristic 3:1 ratio for the M+2 peak due to the presence of chlorine, confirming the presence of a single chlorine atom.
Fragmentation patterns in electron ionization mass spectrometry provide structural information about the molecule's connectivity. Common fragmentation pathways for chlorinated pyridazines include loss of the chlorine atom and fragmentation of the phenyl substituent [17]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, with reported accuracy within ±0.003 mass units [11].
Electrospray ionization mass spectrometry has been employed for pyridazine derivatives, providing molecular ion peaks for both positive and negative ion modes. The technique is particularly useful for thermally labile compounds and enables the analysis of molecular ions without extensive fragmentation [17].
Infrared spectroscopy provides characteristic vibrational information for 3-chloro-6-(4-methylphenyl)pyridazine through analysis of functional group stretching and bending modes. The aromatic C-H stretching vibrations typically appear in the region 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching vibrations occur in the 1400-1600 cm⁻¹ region [7].
For pyridazine derivatives, characteristic absorption bands have been identified through systematic studies of the vibrational spectra [18] [19]. The pyridazine ring exhibits specific vibrational modes including symmetric and antisymmetric stretching of the C-N bonds and ring breathing modes. The presence of chlorine substitution affects the vibrational frequencies through electronic and mass effects.
High-resolution infrared spectroscopy has been employed to analyze the vibrational states of pyridazine compounds, providing precise band origins and coupling constants [20] [21]. The technique enables the identification of Coriolis coupling between vibrational states and provides benchmark data for computational chemistry calculations [20] [21].
Ultraviolet-visible spectroscopy reveals the electronic transitions and conjugation properties of 3-chloro-6-(4-methylphenyl)pyridazine. The extended aromatic system exhibits characteristic absorption bands in the UV region, with the λmax typically occurring around 268 nm for related pyridazine derivatives [22].
The electronic spectrum reflects the π-π* transitions of the aromatic system, with contributions from both the pyridazine ring and the phenyl substituent. The presence of the chlorine atom and methyl group affects the electronic distribution and consequently the absorption wavelengths and intensities [24].
Fluorescence spectroscopy has revealed that certain pyridazine derivatives exhibit visually detectable fluorescence under UV irradiation. For example, related chlorinated pyridazine compounds show emission maxima around 454 nm, corresponding to blue fluorescence [22]. The fluorescence properties are sensitive to the electronic structure and substitution patterns of the molecule.
Crystallographic analysis provides the most detailed structural information for 3-chloro-6-(4-methylphenyl)pyridazine through X-ray diffraction studies. Related pyridazine derivatives have been shown to crystallize in various space groups, with common examples including orthorhombic and monoclinic systems [9] [15] [10].
The molecular geometry determined from crystallographic studies reveals important structural parameters including bond lengths and angles. For pyridazine rings, the N-N bond lengths typically range from 1.37 to 1.38 Å, while the C-N bonds show lengths between 1.29 and 1.32 Å [15]. The C-Cl bond length in chlorinated pyridazines is characteristically long at approximately 1.73 Å, reflecting the reactivity of this bond [15].
Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Pyridazine derivatives commonly exhibit π-π stacking interactions with interplanar distances of approximately 3.4-3.7 Å [15] [11] [12]. These interactions are crucial for the material properties and potential applications in organic electronics.
The planarity of the molecular structure is a key feature revealed by crystallographic analysis. The maximum deviation from planarity for the aromatic system is typically less than 0.02 Å, indicating excellent conjugation throughout the molecule [11] [12]. This planarity contributes to the electronic properties and potential for π-π stacking in the solid state.
3-Chloro-6-(4-methylphenyl)pyridazine exists as a solid compound at room temperature, typically appearing as a crystalline powder [1]. The compound maintains its solid state under standard laboratory conditions and exhibits good stability when stored properly. The crystalline nature of the compound is consistent with the planar aromatic structure of the pyridazine ring system, which facilitates intermolecular interactions and ordered packing arrangements.
The melting point of 3-Chloro-6-(4-methylphenyl)pyridazine has been experimentally determined to be 153-154°C [1]. This relatively high melting point is attributed to the presence of the electron-deficient pyridazine ring system and the chlorine substituent, which enhance intermolecular interactions through dipole-dipole forces and potential halogen bonding interactions.
The boiling point of 3-Chloro-6-(4-methylphenyl)pyridazine has not been experimentally reported in the literature. However, based on structurally similar pyridazine derivatives, the boiling point is estimated to be in the range of 360-380°C at atmospheric pressure, considering the molecular weight and the presence of the aromatic substituents [2] [3].
The solubility characteristics of 3-Chloro-6-(4-methylphenyl)pyridazine are influenced by its aromatic nature and the presence of nitrogen atoms in the pyridazine ring. The compound exhibits limited aqueous solubility due to its predominantly hydrophobic character, with the 4-methylphenyl substituent contributing to the overall lipophilic nature of the molecule.
The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in methanol [4]. This solubility profile is consistent with related pyridazine derivatives that contain aromatic substituents. The presence of the nitrogen atoms in the pyridazine ring provides some polar character, enabling dissolution in polar aprotic solvents.
The molecular weight of 3-Chloro-6-(4-methylphenyl)pyridazine is 204.65-204.66 g/mol, calculated from its molecular formula C₁₁H₉ClN₂ [6]. The exact mass, determined through high-resolution mass spectrometry, is 204.0454260 g/mol [6].
The density of 3-Chloro-6-(4-methylphenyl)pyridazine has not been experimentally determined. However, based on similar chlorinated pyridazine derivatives, the density is estimated to be in the range of 1.20-1.25 g/cm³, which is consistent with the presence of the chlorine atom and the aromatic ring systems [2] [3].
The topological polar surface area (TPSA) of 3-Chloro-6-(4-methylphenyl)pyridazine is 25.8 Ų [6]. This relatively low TPSA value indicates the compound's potential for membrane permeability and bioavailability. The TPSA is primarily contributed by the two nitrogen atoms in the pyridazine ring, as the chlorine substituent and the methylphenyl group do not significantly contribute to the polar surface area calculation.
The TPSA value is consistent with other pyridazine derivatives and suggests that the compound may have favorable pharmacokinetic properties, including the ability to cross biological membranes .
The lipophilicity of 3-Chloro-6-(4-methylphenyl)pyridazine, while not explicitly reported for this specific compound, can be estimated based on structurally related pyridazine derivatives. The presence of the 4-methylphenyl substituent significantly contributes to the compound's lipophilic character, while the pyridazine ring provides some hydrophilic balance.
Based on similar compounds containing chlorinated pyridazine rings with aromatic substituents, the estimated LogP value is likely in the range of 2.5-3.5 [2] [3]. This range suggests moderate lipophilicity, which is favorable for biological activity and membrane penetration while maintaining sufficient aqueous solubility for pharmaceutical applications.
3-Chloro-6-(4-methylphenyl)pyridazine contains two hydrogen bond acceptor sites corresponding to the nitrogen atoms in the pyridazine ring [6]. The compound does not contain any hydrogen bond donor groups, as there are no hydroxyl, amino, or other proton-donating functional groups present in the structure.
The hydrogen bonding capacity is primarily limited to the nitrogen atoms in the pyridazine ring, which can participate in intermolecular hydrogen bonding interactions with suitable donors. This property influences the compound's solubility characteristics and potential biological interactions [10].
The rotatable bond count for 3-Chloro-6-(4-methylphenyl)pyridazine is 1 [6]. This single rotatable bond corresponds to the connection between the pyridazine ring and the 4-methylphenyl substituent. The low rotatable bond count indicates relatively rigid molecular geometry, which can contribute to specific binding interactions and reduced conformational entropy.
The limited conformational flexibility is advantageous for molecular recognition processes and can lead to more predictable binding geometries in biological systems [11].
While specific collision cross section (CCS) data for 3-Chloro-6-(4-methylphenyl)pyridazine is not available in the literature, CCS values can be estimated based on related pyridazine derivatives. For similar compounds with comparable molecular weights and structural features, CCS values typically range from 130-150 Ų for positive ion adducts [12].
The collision cross section is influenced by the molecular size, shape, and charge distribution. For 3-Chloro-6-(4-methylphenyl)pyridazine, the relatively planar structure of the molecule, combined with the aromatic substituents, would contribute to a CCS value in the expected range for compounds of this molecular weight class [13] [14].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₁H₉ClN₂ | - |
| Molecular Weight | 204.65-204.66 | g/mol |
| Melting Point | 153-154 | °C |
| Topological Polar Surface Area | 25.8 | Ų |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 0 | - |
| Rotatable Bond Count | 1 | - |
| Estimated LogP | 2.5-3.5 | - |
| Estimated Density | 1.20-1.25 | g/cm³ |
| Estimated CCS | 130-150 | Ų |